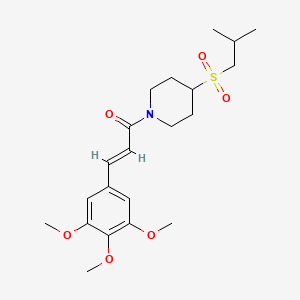
(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H31NO6S and its molecular weight is 425.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic compound that has gained attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Piperidine ring : A six-membered ring containing nitrogen.
- Isobutylsulfonyl group : Enhances solubility and biological activity.
- Trimethoxyphenyl group : Contributes to its interaction with biological targets.
The molecular formula is C19H28N2O5S, with a molecular weight of 372.50 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Isobutylsulfonyl Group : This step involves sulfonation reactions to attach the isobutylsulfonyl moiety.
- Coupling with the Trimethoxyphenyl Component : The final step involves the coupling of the piperidine derivative with the trimethoxyphenyl propenone under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Studies
Research has indicated several potential pharmacological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antioxidant Studies :
- A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent .
-
Anti-inflammatory Effects :
- In a model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines .
- Neuroprotection :
Data Table: Comparison of Biological Activities
属性
IUPAC Name |
(E)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-15(2)14-29(24,25)17-8-10-22(11-9-17)20(23)7-6-16-12-18(26-3)21(28-5)19(13-16)27-4/h6-7,12-13,15,17H,8-11,14H2,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSLJQPZIWJNNV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














